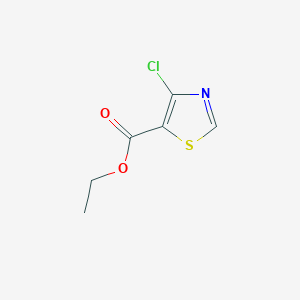
Ethyl 4-chlorothiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chlorothiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are a significant group within the family of azaheterocycles, which are widely recognized for their importance in medicinal chemistry. The thiazole ring system is a common motif in numerous biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for the synthesis of substituted oxazoles, which can be transformed into thiazole derivatives through regiocontrolled halogenation and palladium-catalyzed coupling reactions . Additionally, a one-pot synthesis approach has been described for functionalized ethyl 1,3-thiazole-5-carboxylates, starting from 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of an ionic liquid . These methods highlight the synthetic versatility and the potential for creating a wide array of thiazole-based compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives, such as Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, has been characterized by crystallography, revealing that it crystallizes in the monoclinic system with space group P21/c. The structure features two independent molecules connected by C-H...O interactions, and the molecular packing is analyzed using 3D energy frameworks . Density Functional Theory (DFT) calculations, including frontier molecular orbitals and molecular electrostatic potential maps, provide insights into the electronic properties of these molecules .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, photochemical reactions of halothiazoles can lead to the synthesis of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives, which exhibit interesting photophysical properties and can act as singlet-oxygen sensitizers . Additionally, the synthesis of novel compounds like 4-ethyl carboxylate-5-imino-3-thiomethyl benzothiazolo [2,3-C]-1,2,4-triazepine demonstrates the reactivity of thiazole derivatives with other functional groups to create compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystallographic analysis provides information on the solid-state properties, while spectroscopic methods such as FTIR and NMR characterize the vibrational and electronic properties of these compounds . Theoretical studies complement these findings by predicting geometric parameters, vibrational assignments, and chemical shifts, which are in good agreement with experimental data . The photophysical properties, such as absorption and fluorescence, are also key characteristics that can be tuned for specific applications .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions Ethyl 4-chlorothiazole-5-carboxylate has been used in the synthesis of various derivatives and compounds in organic chemistry. For example, it has been involved in the synthesis of thieno[2,3-d]thiazoles, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole derivatives (Athmani, Farhat, & Iddon, 1992). These chemical reactions typically involve the protection of aldehyde groups and nucleophilic displacement to produce various heterocyclic compounds.
Photophysical and Photoreactivity Studies Ethyl 4-chlorothiazole-5-carboxylate has been explored for its photophysical properties and photochemical reactivity. In one study, it was shown that certain derivatives of this compound are singlet-oxygen sensitizers, indicating their potential in photodynamic therapy or organic synthesis (Amati et al., 2010).
Molecular Modifications and Antimicrobial Studies Ethyl 4-chlorothiazole-5-carboxylate derivatives have been synthesized and tested for antimicrobial activities. For instance, a study found that ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives showed antimicrobial activities against various strains of bacteria and fungi (Desai, Bhatt, & Joshi, 2019). Such studies are significant for developing new antimicrobial agents.
Applications in Synthesis of Central Nervous System Active Compounds There has been research on the use of similar compounds in synthesizing central nervous system active compounds. Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, a related compound, has been used to produce various substitution products that have shown effects on motor control in mice, although they are relatively toxic (Hung, Janowski, & Prager, 1985).
Propiedades
IUPAC Name |
ethyl 4-chloro-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKUSYRTZMFDEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608946 |
Source


|
| Record name | Ethyl 4-chloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorothiazole-5-carboxylate | |
CAS RN |
444909-55-1 |
Source


|
| Record name | Ethyl 4-chloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)




